molecular formula C16H12Cl2N2OS B2431872 N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 862825-90-9

N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B2431872
CAS No.: 862825-90-9
M. Wt: 351.25
InChI Key: OUNROJVGCGSCFI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic organic compound that features a dichlorophenyl group and an indole moiety connected via a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-indole compound with 3,4-dichloroaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity. The sulfanyl group may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylthio)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

    N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and dichlorophenyl groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c17-12-6-5-10(7-13(12)18)20-16(21)9-22-15-8-19-14-4-2-1-3-11(14)15/h1-8,19H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNROJVGCGSCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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